![molecular formula C9H13N3O4S B14376182 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 88132-45-0](/img/structure/B14376182.png)
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxymethyl carbamoyl group with a benzene sulfonamide moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then sulfonated to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research into its potential therapeutic uses includes exploring its efficacy against various bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonamide structure.
Mecanismo De Acción
The mechanism of action of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its methoxymethyl carbamoyl group, which may confer additional properties such as increased solubility or altered pharmacokinetics. This structural difference can make it more effective in certain applications compared to other sulfonamides.
Propiedades
Número CAS |
88132-45-0 |
|---|---|
Fórmula molecular |
C9H13N3O4S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C9H13N3O4S/c1-16-6-11-9(13)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,6H2,1H3,(H2,10,14,15)(H2,11,12,13) |
Clave InChI |
RGJLXWOPWNODFK-UHFFFAOYSA-N |
SMILES canónico |
COCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
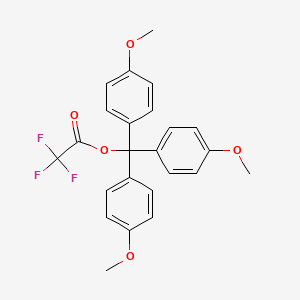

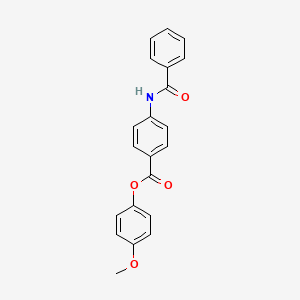

![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
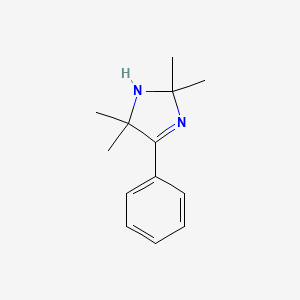

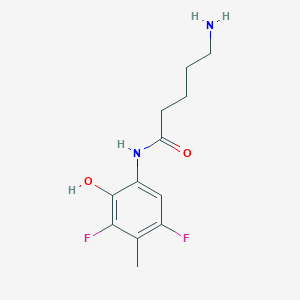
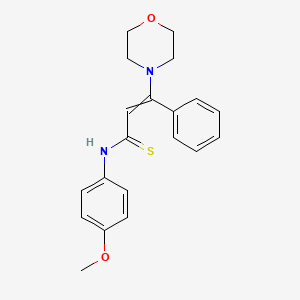
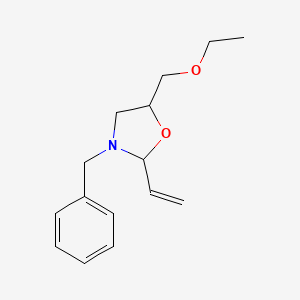
phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
